2-(Perfluorododecyl)ethyl acrylate is a fluorinated acrylate monomer with the chemical formula C15H7F21O. It is recognized for its unique properties, including excellent water repellency, thermal stability, and chemical resistance. This compound is primarily utilized in industrial applications such as coatings, adhesives, and surface treatments due to its low surface energy and hydrophobic characteristics .
The compound is classified under the category of acrylates and is known by several synonyms, including 2-(Perfluorododecyl)ethyl acrylate and 17741-60-5. It is commercially available from various suppliers, including BenchChem and AccuStandard, where it is often provided as a certified reference material .
The synthesis of 2-(Perfluorododecyl)ethyl acrylate can be achieved through several methods:
In both methods, the conditions are optimized to maximize yield and purity. Industrial production may utilize continuous flow processes and advanced purification techniques to ensure high-quality output.
The molecular structure of 2-(Perfluorododecyl)ethyl acrylate features a perfluorinated dodecyl chain attached to an ethyl acrylate moiety. This structure contributes to its unique physical properties:
The presence of the perfluorinated chain imparts significant hydrophobicity and oleophobicity to the compound .
2-(Perfluorododecyl)ethyl acrylate undergoes several key chemical reactions:
The polymerization process typically requires elevated temperatures (60-80 °C) and an inert atmosphere to prevent unwanted side reactions. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The mechanism of action for 2-(Perfluorododecyl)ethyl acrylate primarily revolves around its hydrophobic properties due to the long perfluorinated chain. When polymerized, it forms a surface that significantly reduces adhesion of water and oil molecules, creating a low-energy surface that resists wetting. This mechanism is largely physical rather than chemical, enhancing its utility in various applications requiring water and oil repellency .
2-(Perfluorododecyl)ethyl acrylate has diverse applications across various fields:
This compound's unique properties make it particularly valuable in industries where extreme performance against environmental factors is necessary.
Controlled radical polymerization (CRP) techniques enable precise molecular weight control and narrow dispersity (Ð) in poly(2-(perfluorododecyl)ethyl acrylate) synthesis. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are predominant for incorporating perfluorinated side chains. ATRP employs copper catalysts with alkyl halide initiators to maintain chain-growth equilibrium, achieving Ð values below 1.2 for homopolymers [4]. RAFT polymerization utilizes chain-transfer agents (e.g., dithioesters) to mediate radical activity, accommodating functional groups without metal contamination. Both techniques facilitate block copolymer architectures essential for surface-modifying coatings [4].
Table 1: Polymerization Performance of 2-(Perfluorododecyl)ethyl Acrylate
Technique | Catalyst/Agent | Temp (°C) | Reaction Time (h) | Ð | Mn (kDa) |
---|---|---|---|---|---|
ATRP | CuBr/PMDETA | 80 | 12 | 1.15 | 35.2 |
RAFT | CPDB | 70 | 24 | 1.08 | 28.7 |
Conventional | AIBN | 80 | 6 | 1.8 | 18.9 |
Copolymerization of 2-(perfluorododecyl)ethyl acrylate with functional comonomers tailors material properties like adhesion, wettability, and stimuli-responsiveness. Catechol-bearing monomers (e.g., dopamine methacrylate) enhance substrate adhesion through hydrogen bonding and redox interactions, enabling robust marine antifouling coatings [4]. Ethylene glycol-based comonomers introduce amphiphilicity for drug-delivery carriers, where fluorinated segments self-assemble into core-shell structures. Biomedical applications exploit copolymerization with acrylated cyclic ketals (e.g., 2-(2-(acryloyloxy)ethoxy)ethyl acrylate), yielding photocrosslinkable elastomers with shape-memory behavior [4].
Initiator selection critically influences dispersity and monomer conversion. Azo-initiators (e.g., AIBN) at 60–80°C generate radicals for conventional polymerization but yield broad Ð (>1.8) due to chain-transfer side reactions [5] [6]. For CRP, initiators like ethyl α-bromophenylacetate (ATRP) or cumyl dithiobenzoate (RAFT) lower Ð to <1.2. Key reaction parameters include:
Table 2: Impact of Reaction Parameters on Dispersity
Parameter | Condition | Ð | Monomer Conversion (%) |
---|---|---|---|
Initiator (AIBN) | 70°C | 1.85 | 98 |
Initiator (ATRP) | 80°C | 1.15 | 92 |
Solvent (Toluene) | Reflux | 1.7 | 95 |
Solvent (Dichloromethane) | 65°C | 1.2 | 90 |
Catalyst Load (CuBr) | 100 ppm | 1.18 | 88 |
Catalyst Load (CuBr) | 1000 ppm | 1.35 | 94 |
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